molecular formula C4H6N4S B2599136 1-methyl-1H-1,2,4-triazole-5-carbothioamide CAS No. 2357360-74-6

1-methyl-1H-1,2,4-triazole-5-carbothioamide

Cat. No.: B2599136
CAS No.: 2357360-74-6
M. Wt: 142.18
InChI Key: VDOBOHYOKLVHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,4-triazole-5-carbothioamide is a heterocyclic compound featuring a triazole core substituted with a methyl group at the 1-position and a carbothioamide (-C(=S)NH₂) moiety at the 5-position.

Properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBOHYOKLVHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Activities
1-Methyl-1H-1,2,4-triazole derivatives exhibit considerable antifungal and antibacterial properties. Research indicates that compounds containing the triazole moiety demonstrate activity against various pathogens. For example, studies have shown that triazole derivatives can outperform traditional antifungal agents in inhibiting fungal growth.

Compound TypeActivityReference
Triazole DerivativesAntifungal against Aspergillus spp.
Triazole HybridsAntibacterial against Staphylococcus aureus

Case Study: Antifungal Efficacy
A series of 1-methyl-1H-1,2,4-triazole derivatives were synthesized and evaluated for their antifungal activity against Gibberella zeae and Fusarium oxysporum. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of established antifungal drugs like fluconazole .

Agricultural Applications

Fungicides
The compound has been explored for its potential use as a fungicide. Its mechanism involves disrupting fungal cell wall synthesis or interfering with metabolic pathways critical for fungal growth. Studies have demonstrated that triazole-based fungicides are effective against crop pathogens, enhancing agricultural productivity.

ApplicationTarget PathogenEfficacy
FungicidePhytophthora infestansHigh efficacy compared to commercial standards

Case Study: Crop Protection
In field trials, formulations containing 1-methyl-1H-1,2,4-triazole derivatives showed a reduction in disease severity caused by Fusarium spp., leading to improved yield in treated crops compared to untreated controls .

Material Science

Corrosion Inhibitors
The unique chemical structure of 1-methyl-1H-1,2,4-triazole allows it to function as an effective corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions contributes to its effectiveness in preventing corrosion.

ApplicationMetal TypeEffectiveness
Corrosion InhibitorSteelSignificant reduction in corrosion rates

Summary of Findings

The compound 1-methyl-1H-1,2,4-triazole-5-carbothioamide has shown promise across various fields:

  • Medicinal Chemistry : Effective as antifungal and antibacterial agents.
  • Agriculture : Potential fungicide for crop protection.
  • Material Science : Utilized as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
1-Methyl-1H-1,2,4-triazole-5-carbothioamide C₄H₆N₄S 142.18 Carbothioamide (-C(=S)NH₂) Potential for hydrogen bonding and metal coordination due to thioamide group .
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid C₄H₅N₃O₂ 127.10 Carboxylic acid (-COOH) Higher polarity; used as an intermediate in drug synthesis .
Methyl 1H-1,2,4-triazole-5-carboxylate C₅H₆N₃O₂ 140.12 Carboxylate ester (-COOCH₃) Enhanced lipophilicity; employed in coupling reactions .
3-Amino-5-methylthio-1H-1,2,4-triazole C₃H₆N₄S 130.17 Amino (-NH₂) and methylthio (-SCH₃) Dual functionality for nucleophilic substitution .

Key Observations :

  • The carbothioamide group in the target compound provides unique reactivity, such as participation in hydrogen bonding and chelation, compared to carboxylate or ester derivatives .
  • Methylthio and amino substituents (e.g., in 3-amino-5-methylthio-1H-1,2,4-triazole) enable diverse electrophilic reactions, whereas the carbothioamide group may favor nucleophilic attack at the sulfur atom .

Target Compound and Derivatives

  • Carboxylic Acid Derivative (C₄H₅N₃O₂) : Synthesized via Grignard reactions using isopropyl magnesium chloride and subsequent oxidation .
  • Thiadiazole/Thiazole Derivatives: Formed through cyclocondensation of hydrazonoyl halides with carbothioamide precursors, often under basic conditions (e.g., NaOH in carbinol) .

Reactivity Trends

  • 1-Methyltriazoles undergo lithiation exclusively at C-5, enabling regioselective functionalization .
  • Carbothioamide derivatives are prone to cyclization reactions, forming fused heterocycles like thiadiazoles, which are pharmacologically active .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Moderate in DMF Stable under inert atm
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid Not reported High in polar solvents (e.g., H₂O) Hygroscopic
Methyl 1H-1,2,4-triazole-5-carboxylate Not reported High in DMSO Hydrolyzes under acidic conditions

Notes:

  • The carbothioamide’s sulfur atom increases molecular weight and may enhance metal-binding capacity compared to oxygen-containing analogs .

Antitumor Activity

  • Thiadiazole derivative 9b: IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) .
  • Thiazole derivative 12a : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7 breast cancer) .
  • SAR Insights : The presence of sulfur-containing groups (e.g., thiadiazole, carbothioamide) correlates with enhanced cytotoxicity, likely due to improved membrane permeability and enzyme inhibition .

Biological Activity

1-Methyl-1H-1,2,4-triazole-5-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring and a carbothioamide functional group. The compound can be synthesized through various methods, typically involving the reaction of 1-methyl-1H-1,2,4-triazole with carbon disulfide followed by hydrolysis to yield the desired product.

Biological Activities

The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study reported that it exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-715.0
HepG212.5

Case Studies

Several case studies illustrate the compound's efficacy:

  • Antimicrobial Efficacy : In a study evaluating a series of triazole derivatives against clinical isolates of bacteria and fungi, this compound showed superior activity against resistant strains of Staphylococcus aureus.
  • Inflammation Model : In a murine model of arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammatory markers compared to controls.
  • Cancer Cell Studies : The compound was tested against multiple cancer lines where it demonstrated selective cytotoxicity with minimal effects on normal cells, indicating its potential as a chemotherapeutic agent.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in inflammatory processes.
  • DNA Interaction : The compound can bind to DNA and interfere with replication processes in cancer cells.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-1,2,4-triazole-5-carbothioamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with appropriate alkylating agents. A representative protocol includes:

Condensation : Reacting 1-methyl-1,2,4-triazole with thiourea derivatives in ethanol under reflux (80–90°C, 4–6 hours).

Reduction : Using NaBH₄ in absolute ethanol to reduce intermediates, followed by ice-water quenching and filtration .

Purification : Recrystallization from ethanol/water (1:2 v/v) yields high-purity crystals (72–81% yield). Optimize purity by varying solvent ratios and cooling rates to minimize impurities .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify thioamide (C=S) stretches at 1200–1250 cm⁻¹ and triazole ring vibrations (C-N) at 1500–1600 cm⁻¹ .
  • ¹H/¹³C NMR : Confirm methyl group substitution (δ 3.2–3.5 ppm for N-CH₃) and carbothioamide proton environments (δ 8.1–8.5 ppm for NH) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K.
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing and SHELXL for refinement .
  • Validation : Analyze hydrogen bonding (e.g., N-H···S interactions) and graph set descriptors (e.g., R₂²(8) motifs) to confirm packing efficiency .

Advanced Research Questions

Q. How do substituents at the triazole and carbothioamide positions influence biological activity?

Methodological Answer:

  • Substituent Effects :

    Substituent PositionBiological ImpactExample Data
    N1-Methyl Enhances metabolic stabilityReduces hepatic clearance by 40% compared to unsubstituted analogs .
    C5-Carbothioamide Modulates enzyme inhibition (e.g., DHFR)IC₅₀ values correlate with electron-withdrawing groups (e.g., -NO₂ lowers IC₅₀ by 2.5-fold) .
  • Design Strategy : Introduce halogen (Br, Cl) or aryl groups at C3 to improve hydrophobic interactions in target binding pockets .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Polymorphism due to flexible carbothioamide conformation.
    • Twinning in low-symmetry space groups (e.g., P2₁/c).
  • Solutions :
    • Use anti-solvent vapor diffusion (e.g., ether into DMSO) to stabilize preferred polymorphs.
    • Apply SHELXL’s TWIN/BASF commands to refine twinned data .

Q. How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

  • Data Discrepancy Analysis :
    • Solubility Variability : Measure logP (e.g., >2.5 reduces aqueous solubility) and use co-solvents (5% DMSO) in bioassays .
    • Purity Verification : Cross-validate via HPLC (≥95% purity) to exclude impurities affecting IC₅₀ values .
    • Assay Conditions : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .

Q. What role do hydrogen-bonding networks play in the compound’s solid-state properties?

Methodological Answer:

  • Graph Set Analysis : Identify motifs like N-H···S (d = 2.8–3.0 Å) and C-H···π interactions that stabilize crystal packing .
  • Impact on Properties : Stronger H-bonding (e.g., R₂²(8) motifs) correlates with higher melting points (150–160°C) and reduced hygroscopicity .

Q. How to design molecular docking studies to evaluate its enzyme inhibition mechanisms?

Methodological Answer:

  • Target Preparation : Retrieve DHFR (PDB: 1KMS) and optimize protonation states at pH 7.4 using MOE or AutoDockTools.
  • Docking Protocol :
    • Grid Setup : Focus on active site residues (e.g., Leu4, Phe31 for DHFR).
    • Scoring : Use AutoDock Vina with AMBER force fields. Validate poses via RMSD clustering (<2.0 Å).
  • Validation : Compare docking scores (e.g., −9.2 kcal/mol for triazole derivatives) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.